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Compound of Interest

Compound Name: 3-(1H-tetrazol-1-yl)phenol

Cat. No.: B1300742 Get Quote

An In-depth Technical Guide on 3-(1H-tetrazol-1-
yl)phenol
For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(1H-tetrazol-1-yl)phenol is a heterocyclic aromatic organic compound that holds significance

as a key intermediate in the synthesis of various pharmaceutical agents, most notably

angiotensin II receptor antagonists. The unique structural combination of a phenol group and a

tetrazole ring imparts specific physicochemical properties that make it a valuable building block

in medicinal chemistry. The tetrazole moiety, in particular, is often employed as a bioisostere for

a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with

improved metabolic stability and pharmacokinetic profiles. This technical guide provides a

comprehensive overview of the physical and chemical properties, synthesis, and potential

biological relevance of 3-(1H-tetrazol-1-yl)phenol.

Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of 3-(1H-tetrazol-1-
yl)phenol is essential for its handling, characterization, and application in synthesis. The

available data for this compound are summarized below.
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Property Value Source(s)

Molecular Formula C₇H₆N₄O [1]

Molecular Weight 162.15 g/mol [1]

Appearance White to off-white solid [2]

Melting Point ~220°C (with decomposition) [3]

Boiling Point Not available

Solubility

Moderately soluble in water

due to hydrogen bonding

capabilities. Soluble in organic

solvents like ethanol, ether,

chloroform, and glycerol.[2][4]

[5]

pKa

Not experimentally determined.

Estimated to be weakly acidic

due to the phenolic hydroxyl

group and the acidic proton on

the tetrazole ring. The pKa of

phenol is approximately 9.9,

while the pKa of 1H-tetrazole is

approximately 4.9.

Storage 2-8°C, stored under nitrogen [2]

CAS Number 125620-16-8 [1]

Spectral Data
Spectroscopic analysis is critical for the identification and characterization of 3-(1H-tetrazol-1-
yl)phenol. While specific spectra for this exact compound are not readily available in the public

domain, the expected spectral features can be inferred from the analysis of related phenol and

tetrazole-containing compounds.[6][7][8]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the

aromatic protons of the phenol ring and the single proton on the tetrazole ring. The chemical
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shifts of the aromatic protons will be influenced by the positions of the hydroxyl and tetrazolyl

substituents. The phenolic -OH proton may appear as a broad singlet, and its chemical shift

can be concentration and solvent-dependent. The tetrazole proton typically appears as a

singlet in the downfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the

seven carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted

downfield. The chemical shifts of the aromatic carbons will provide information about the

substitution pattern. The carbon atom in the tetrazole ring will also have a characteristic

chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in

the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic

hydroxyl group. Characteristic absorptions for the aromatic C-H stretching will be observed

around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the

1400-1600 cm⁻¹ region. The tetrazole ring will also show characteristic stretching and bending

vibrations.[9][10]

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to

the molecular weight of the compound (162.15 g/mol ). The fragmentation pattern is expected

to involve the loss of small molecules such as N₂, HCN, and CO, which is characteristic of

tetrazole and phenol-containing compounds.[3][11][12][13][14]

Experimental Protocols
Synthesis of 3-(1H-tetrazol-1-yl)phenol
A common and effective method for the synthesis of 1-aryl-1H-tetrazoles involves the reaction

of the corresponding aniline with an orthoformate and sodium azide.[15][16] For the synthesis

of 3-(1H-tetrazol-1-yl)phenol, the starting material would be 3-aminophenol.

Reaction Scheme:
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Reactants Product

3-Aminophenol
+ HC(OEt)₃, NaN₃

(Triethyl orthoformate, Sodium azide)
Acetic Acid, Heat

3-(1H-tetrazol-1-yl)phenol

Click to download full resolution via product page

Caption: General synthesis of 3-(1H-tetrazol-1-yl)phenol.

Detailed Protocol (Adapted from general procedures for 1-aryl-1H-tetrazole synthesis):[15][16]

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine 3-aminophenol (1 equivalent), triethyl orthoformate (1.2 equivalents),

and sodium azide (1.5 equivalents) in glacial acetic acid.

Reaction Execution: Heat the reaction mixture to reflux (approximately 120-130°C) and

maintain for several hours. The progress of the reaction should be monitored by thin-layer

chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour

the reaction mixture into a beaker of ice water with stirring.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate

(3 x volume).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel or by recrystallization from an appropriate solvent

system.

Synthesis of the Precursor, 3-Aminophenol:

3-Aminophenol can be synthesized from resorcinol by reaction with ammonium chloride and

aqueous ammonia under high temperature and pressure in an autoclave.[17][18] The crude

product is then purified by recrystallization from water.[17]
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Reactants Product

Resorcinol
+ NH₄Cl, aq. NH₃

(Ammonium chloride, Aqueous ammonia)
High T, High P

3-Aminophenol
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Caption: Synthesis of 3-aminophenol from resorcinol.

Biological Activity and Signaling Pathways
While direct studies on the biological activity and specific signaling pathways of 3-(1H-tetrazol-
1-yl)phenol are limited, its role as a key intermediate in the synthesis of sartans (angiotensin II

receptor blockers) suggests its structural importance for binding to the AT₁ receptor.[3][13][19]

[20] The tetrazole ring acts as a bioisosteric replacement for the carboxylic acid group found in

earlier peptide-based angiotensin II antagonists, contributing to the high affinity and oral

bioavailability of the sartan drugs.

Furthermore, phenolic compounds, in general, are known to exhibit a range of biological

activities, including antioxidant and enzyme inhibitory effects.[2][8][21] There is evidence that

some phenolic compounds can act as inhibitors of xanthine oxidase, an enzyme involved in the

production of uric acid.[2][8][21] This suggests a potential, though unexplored, avenue for the

biological activity of 3-(1H-tetrazol-1-yl)phenol.

Potential Signaling Pathway Involvement (Hypothetical):

Given its use in the synthesis of angiotensin II receptor antagonists, a logical workflow to

investigate its biological activity would involve assessing its affinity for the AT₁ receptor and its

effect on downstream signaling.
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3-(1H-tetrazol-1-yl)phenol

Angiotensin II Receptor (AT₁) Binding Assay

Measurement of Downstream Signaling
(e.g., IP₃, Ca²⁺ mobilization)

Functional Assay
(e.g., vasoconstriction)
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Caption: Hypothetical workflow for investigating AT₁ receptor activity.

Conclusion
3-(1H-tetrazol-1-yl)phenol is a compound of significant interest in medicinal chemistry,

primarily due to its role as a precursor to important antihypertensive drugs. Its physical and

chemical properties are dictated by the interplay of the phenolic hydroxyl group and the

tetrazole ring. While specific experimental data for this compound is not extensively

documented, established synthetic routes for related compounds provide a clear path for its

preparation. Further research is warranted to fully characterize its spectral properties, elucidate

its precise biological activities, and explore its potential involvement in relevant signaling

pathways beyond its established role as a synthetic intermediate. This would provide a more

complete understanding of this valuable molecule and could open up new avenues for its

application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1300742#physical-and-chemical-properties-of-3-1h-
tetrazol-1-yl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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